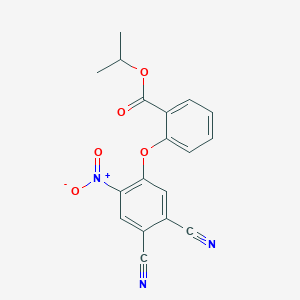![molecular formula C23H28N2O3 B6059684 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, also known as MPDPV, is a psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that is chemically similar to other cathinones such as MDPV and alpha-PVP. MPDPV is known for its stimulant and euphoric effects, and it has been linked to several cases of drug abuse and addiction. However,
作用机制
The mechanism of action of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves its interaction with the dopamine and serotonin transporters in the brain. By inhibiting the reuptake of dopamine and serotonin, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane increases the levels of these neurotransmitters in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the norepinephrine transporter, which may contribute to its sympathomimetic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane include increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant and euphoric effects. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been shown to have a high potential for abuse and addiction, and it has been associated with several adverse effects such as seizures, psychosis, and cardiovascular complications.
实验室实验的优点和局限性
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has several advantages for lab experiments, including its potent dopamine reuptake inhibition and its affinity for the serotonin and norepinephrine transporters. It can be used to study the effects of dopamine and serotonin on the brain and to investigate the mechanisms of drug addiction and abuse. However, the use of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in lab experiments is limited by its potential for abuse and addiction, as well as its adverse effects on the cardiovascular system and other organs.
未来方向
There are several future directions for research on 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane, including the development of new analogs and derivatives that may have different pharmacological properties and fewer adverse effects. Additionally, research can be conducted to investigate the long-term effects of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane on the brain and body, as well as its potential as a therapeutic agent for certain disorders such as depression and attention deficit hyperactivity disorder (ADHD). Finally, research can be conducted to develop new methods for the detection and identification of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane in biological samples, which may be useful for forensic and toxicological purposes.
合成方法
The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane involves a multi-step process that starts with the reaction of 4-methoxyphenylacetone with phenylpropanolamine to form the intermediate 4-methoxyphenyl-2-propanone. This intermediate is then reacted with acetic anhydride and sodium acetate to form the final product, 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane. The synthesis of 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane is complex and requires specialized knowledge and equipment.
科学研究应用
1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has been used in scientific research to study its mechanism of action and its effects on the brain and body. It has been shown to act as a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This effect is similar to other stimulants such as cocaine and amphetamines. 1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane has also been shown to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
属性
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-18(26)24-13-6-14-25(16-15-24)23(27)17-22(19-7-4-3-5-8-19)20-9-11-21(28-2)12-10-20/h3-5,7-12,22H,6,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMOBDFRQMMQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![2-[4-(1H-indol-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059604.png)
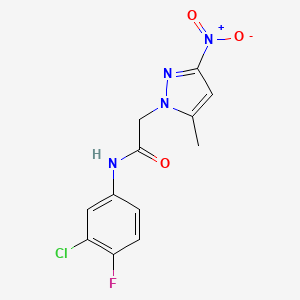
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
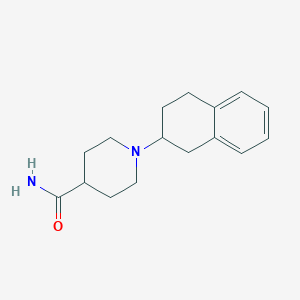
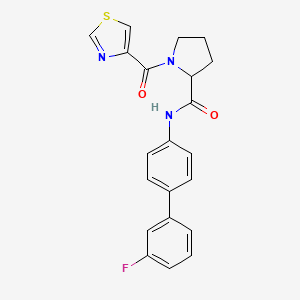
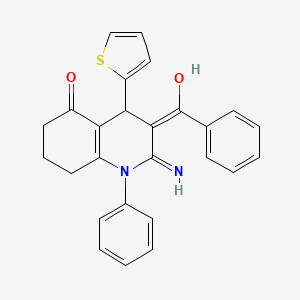
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
